4-Benzoyl-2,3-dichloro-6-phenyl-1H-phenalen-1-one
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Overview
Description
4-Benzoyl-2,3-dichloro-6-phenyl-1H-phenalen-1-one is a complex organic compound known for its unique structure and properties This compound is part of the phenalenone family, which is characterized by a fused ring system that includes benzene and naphthalene units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-2,3-dichloro-6-phenyl-1H-phenalen-1-one typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation reaction, where benzoyl chloride reacts with a phenalenone derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reactants and products.
Chemical Reactions Analysis
Types of Reactions
4-Benzoyl-2,3-dichloro-6-phenyl-1H-phenalen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in polar solvents such as dimethylformamide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, hydrocarbons.
Substitution: Substituted phenalenone derivatives.
Scientific Research Applications
4-Benzoyl-2,3-dichloro-6-phenyl-1H-phenalen-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Benzoyl-2,3-dichloro-6-phenyl-1H-phenalen-1-one involves its interaction with specific molecular targets and pathways. The compound’s benzoyl and dichloro groups play a crucial role in its reactivity and binding affinity to biological molecules. It can inhibit enzyme activity or disrupt cellular processes by forming covalent bonds or through non-covalent interactions such as hydrogen bonding and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4-phenyl-1H-phenalen-1-one
- 2,4-Dichloro-6-phenyl-1,3,5-triazine
Uniqueness
4-Benzoyl-2,3-dichloro-6-phenyl-1H-phenalen-1-one is unique due to its specific combination of functional groups and the resulting chemical properties.
Properties
CAS No. |
185461-88-5 |
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Molecular Formula |
C26H14Cl2O2 |
Molecular Weight |
429.3 g/mol |
IUPAC Name |
4-benzoyl-2,3-dichloro-6-phenylphenalen-1-one |
InChI |
InChI=1S/C26H14Cl2O2/c27-23-22-20(25(29)16-10-5-2-6-11-16)14-19(15-8-3-1-4-9-15)17-12-7-13-18(21(17)22)26(30)24(23)28/h1-14H |
InChI Key |
HBQQFXWDQYQDJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C3C4=C2C=CC=C4C(=O)C(=C3Cl)Cl)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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